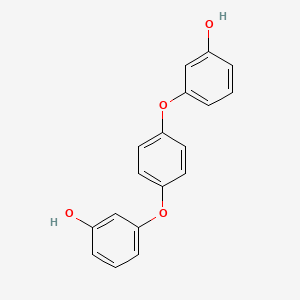

1,4-Bis(3-hydroxyphenoxy)benzene

描述

Context of Aromatic Ether Bisphenol Monomers in High-Performance Polymer Science

Aromatic polyethers, such as poly(arylene ether)s (PAEs), are a significant class of engineering thermoplastics. researchgate.net They are typically synthesized through nucleophilic aromatic substitution reactions involving the polycondensation of alkali-metal bisphenolates with activated aromatic dihalides. researchgate.net The resulting polymers are known for their excellent thermal stability, mechanical strength, and resistance to chemical attack.

The structure of the bisphenol monomer plays a crucial role in determining the final properties of the polymer. By altering the chemical architecture of the monomer, researchers can fine-tune characteristics such as solubility, processability, and thermal properties of the resulting polymer. researchgate.net For instance, the introduction of flexible ether linkages can enhance the processability of otherwise intractable polymers. researchgate.net

Research Significance of 1,4-Bis(3-hydroxyphenoxy)benzene as a Bifunctional Building Block

This compound, also known as hydroquinone (B1673460) bis(3-hydroxyphenyl) ether, possesses a unique molecular architecture that makes it a valuable monomer in polymer synthesis. chemicalbook.com Its bifunctional nature, with two hydroxyl groups at the meta positions of the terminal phenoxy rings, allows it to react with other monomers to form long polymer chains. chemicalbook.com

The significance of this "meta" substitution pattern, in contrast to its "para" isomer, lies in the potential to create polymers with altered chain packing and intermolecular interactions. This can lead to enhanced solubility in organic solvents, a desirable trait for easier processing and fabrication of films and coatings. The central hydroquinone diether core contributes to the thermal stability of the polymer backbone.

While specific research on this compound is not as extensive as for some other bisphenols, its structural motifs are present in various high-performance polymers. For example, its isomer, 1,3-Bis(4-hydroxyphenoxy)benzene, has been explored in the development of polymers and resins. The positional isomerism between these compounds can lead to different physical properties in the resulting polymers.

Overview of Academic Research Trajectories for this compound-Derived Materials

Academic research involving monomers structurally similar to this compound has largely focused on the synthesis of poly(aryl ether ketone)s (PAEKs), polyamides, and other high-performance thermoplastics. The general trend is to create polymers with high glass transition temperatures (Tg) and excellent thermal stability, while also improving their solubility and processability.

For instance, research on related bisphenol monomers has led to the development of new PAEKs with high thermal stability, with 5% weight loss temperatures often exceeding 500°C. researchgate.net These polymers also demonstrate good mechanical properties, forming tough and flexible films. researchgate.net While direct data for polymers from this compound is limited, the properties of polymers derived from analogous structures provide a strong indication of their potential. The table below summarizes findings for polymers derived from structurally related aromatic ether bisphenols to illustrate the expected performance characteristics.

| Polymer Type | Monomers Used | Glass Transition Temp. (Tg) | Tensile Strength | Reference |

| Poly(aryl ether ketone) | 1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane and difluorinated aromatic ketones | 174-196°C | 78-85 MPa | researchgate.net |

| Poly(aryl ether benzoxazole) | Bis(hydroxyphenyl benzoxazole)s and activated aromatic difluorides | 204-275°C | 83-103 MPa | kpi.ua |

Structure

3D Structure

属性

IUPAC Name |

3-[4-(3-hydroxyphenoxy)phenoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c19-13-3-1-5-17(11-13)21-15-7-9-16(10-8-15)22-18-6-2-4-14(20)12-18/h1-12,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBWEVDVYGBMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347830 | |

| Record name | 1,4-Bis(3-hydroxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5085-95-0 | |

| Record name | 1,4-Bis(3-hydroxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization Chemistry and Macromolecular Architectures from 1,4 Bis 3 Hydroxyphenoxy Benzene

1,4-Bis(3-hydroxyphenoxy)benzene as a Key Monomer in High-Performance Polymer Synthesis

The versatility of this compound as a monomer stems from the reactivity of its hydroxyl groups, which can participate in various polycondensation reactions. This enables the creation of a wide range of polymers with tailored properties.

Poly(arylene ether)s and Related Copolymers

Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical strength. The incorporation of this compound into the polymer backbone introduces flexible ether linkages, which can enhance the processability of these otherwise rigid polymers.

The synthesis of poly(arylene ether)s from this compound typically involves a nucleophilic aromatic substitution reaction. In this process, the hydroxyl groups of the monomer are converted to their more reactive phenoxide form, which then displaces a halogen atom from an activated aromatic dihalide.

A series of poly(arylene ether)s have been successfully prepared through the aromatic nucleophilic substitution reaction of various perfluoroalkyl-activated bisfluoromonomers with dihydroxy monomers like 4,4′-bishydroxybiphenyl and 4,4′-bishydroxyterphenyl. researchgate.net The resulting polymers exhibit high inherent viscosities and number-average molecular weights, indicating the formation of high molecular weight polymers. researchgate.net These poly(arylene ether)s demonstrate excellent thermal stability, with decomposition temperatures for 5% weight loss reaching up to 548 °C, and high glass transition temperatures, up to 259 °C. researchgate.net Furthermore, these polymers are soluble in a range of common organic solvents and can be cast into transparent, strong films with impressive tensile properties. researchgate.net

| Property | Value |

| Inherent Viscosity | Up to 0.77 dL/g |

| Number-Average Molecular Weight | Up to 69,300 |

| 5% Weight Loss Temperature | Up to 548 °C |

| Glass Transition Temperature | Up to 259 °C |

| Tensile Strength | Up to 132 MPa |

| Tensile Modulus | Up to 3.34 GPa |

| Elongation at Break | Up to 84% |

Table 1: Properties of Poly(arylene ether)s Derived from 4,4'-Bishydroxybiphenyl and 4,4'-Bishydroxyterphenyl. researchgate.net

Poly(arylene ether ketone)s and Poly(arylene ether sulfone)s

By employing activated dihalo-monomers containing ketone or sulfone linkages, this compound can be polymerized to form poly(arylene ether ketone)s (PAEKs) and poly(arylene ether sulfone)s (PAESs). These polymers are renowned for their exceptional thermal and mechanical properties, making them suitable for demanding applications in aerospace, automotive, and electronics industries.

The synthesis of these polymers also proceeds via nucleophilic aromatic substitution polycondensation. researchgate.net For instance, new PAEKs have been synthesized from a novel bisphenol monomer, (4-(4′-trifluoromethyl)phenoxyphenyl)hydroquinone, and various bisfluoro compounds. researchgate.net These polycondensations, carried out in tetramethylene sulfone with potassium carbonate, yield polymers with glass transition temperatures ranging from 140 to 177°C and thermal stability in air with initial weight loss above 550°C. researchgate.net The introduction of bulky pendant groups improves the solubility of these polymers. researchgate.net

Similarly, disulfonated poly(arylene ether sulfone) random copolymers have been synthesized via condensation polymerization. frontiersin.org These copolymers, with systematically varied degrees of sulfonation and iptycene content, have been investigated for their structure-property relationships. frontiersin.org

| Polymer Type | Monomers | Polymerization Method | Key Properties |

| Poly(arylene ether ketone) | (4-(4′-trifluoromethyl)phenoxyphenyl)hydroquinone, various bisfluoro compounds | Nucleophilic aromatic substitution polycondensation | Tg: 140-177°C, Td > 550°C, improved solubility |

| Disulfonated Poly(arylene ether sulfone) | Disulfonated monomers, comonomers | Condensation polymerization | Varied sulfonation and iptycene content for tailored properties |

Table 2: Synthesis and Properties of PAEKs and PAESs.

Polycarbonates and Aromatic Polyesters

The hydroxyl groups of this compound can also react with phosgene (B1210022) or its derivatives to form polycarbonates, or with dicarboxylic acid chlorides to produce aromatic polyesters. These polymers are valued for their optical clarity, toughness, and heat resistance.

The synthesis of aromatic polyesters can be achieved through interfacial polycondensation of aromatic diacid chlorides with various aromatic diols. derpharmachemica.com This method has been used to produce a range of wholly aromatic polyesters with high thermal stability. derpharmachemica.commdpi.com For instance, copolyesters of 4,4′-biphenylene terephthalate/isophthalate and 4-hydroxybenzoic acid are well-known thermotropic main-chain polyesters. mdpi.com

Polycarbonates with high glass transition temperatures can be prepared from specific bisphenols. google.com For example, 1,3-bis(4-hydroxyphenyl)-1,3-dialkylcyclohexanes can be used to synthesize polycarbonates with glass transition temperatures typically 10°-45° C higher than those of bisphenol A polycarbonates. google.com More recently, a new type of polycarbonate with high refractive index, low birefringence, and resistance to hygrothermal aging has been synthesized by copolymerizing 2,2′-bis(2-hydroxyethoxy)-1,1′-binaphthyl (BNE) with 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) (BPEF). rsc.org This copolymer demonstrated superior hydrolytic stability compared to bisphenol A-based polycarbonate. rsc.org

| Polymer Type | Monomers | Polymerization Method | Key Properties |

| Aromatic Polyesters | Aromatic diacid chlorides, aromatic diols | Interfacial polycondensation | High thermal stability |

| Polycarbonates | 1,3-bis(4-hydroxyphenyl)-1,3-dialkylcyclohexanes, phosgene derivatives | Polycondensation | High glass transition temperatures |

| High-Performance Polycarbonate | 2,2′-bis(2-hydroxyethoxy)-1,1′-binaphthyl, 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene | Copolymerization | High refractive index, low birefringence, hydrolytic stability |

Table 3: Synthesis and Properties of Polycarbonates and Aromatic Polyesters.

Thermally Stable Heterocyclic Polymers (e.g., Polyimides, Polybenzoxazoles, Polybenzimidazoles)

This compound can be chemically modified to introduce other reactive functionalities, such as amino or carboxylic acid groups, which can then be used to synthesize a variety of thermally stable heterocyclic polymers.

For example, a novel diamine, 1,4-bis [3-oxy-(N-aminophthalimide)] benzene (B151609) (BOAPIB), was synthesized and subsequently used to prepare a series of hydrazine-based polyimides by reacting it with various aromatic dianhydrides. researchgate.net These polyimides exhibited good solubility in polar aprotic solvents and high thermal stability, with 5% weight-loss temperatures around 450°C in air and 500°C in nitrogen. researchgate.net Their glass transition temperatures ranged from 265–360°C. researchgate.net

Furthermore, semicrystalline polyimides have been developed based on 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and different diamines. mdpi.com These polyimides show excellent thermo-oxidative stability with 5% weight loss temperatures exceeding 500°C and good mechanical properties. mdpi.com

Polybenzoxazoles with high molecular weight have been prepared through the solution polycondensation of 3,3′-dihydroxybenzidine dihydrochloride (B599025) or 3,3′-diamino-4,4′-dihydroxybiphenyl dihydrochloride with dicarboxylic acids in polyphosphoric acid. researchgate.net These aromatic polybenzoxazoles demonstrate excellent thermal stability up to 450°C in air. researchgate.net

Advanced Polycondensation Mechanisms Utilizing this compound

To achieve high molecular weight polymers and control their architecture, advanced polycondensation techniques are often employed.

Interfacial Polycondensation Techniques

Interfacial polycondensation is a powerful method for synthesizing polymers at the interface of two immiscible liquids. This technique is particularly useful for reactions that are rapid and where the reactants are sensitive to high temperatures.

In the context of this compound, interfacial polycondensation can be used to synthesize polycarbonates and aromatic polyesters. derpharmachemica.com For the synthesis of aromatic polyesters, an aqueous solution of the disodium (B8443419) salt of this compound is reacted with a solution of a diacid chloride in an organic solvent. derpharmachemica.com The polymerization occurs rapidly at the interface, and the polymer can be isolated as a precipitate. This method allows for the formation of high molecular weight polymers at room temperature. derpharmachemica.com

A study on the synthesis of wholly aromatic polyesters utilized interfacial polycondensation of various aromatic diacid chlorides with different aromatic diols in a chloroform-water system, using an alkali as an acid acceptor and a phase transfer catalyst at ambient temperature. derpharmachemica.com Similarly, the synthesis of a specific type of polycarbonate with enhanced properties involved a melt polycondensation process under vacuum at elevated temperatures to drive the reaction forward by eliminating the byproduct phenol (B47542). rsc.org

High-Temperature Solution Polymerization

The synthesis of high molecular weight PAEKs using this compound is typically carried out at elevated temperatures, often ranging from 150 to 350°C. This is necessary to overcome the low reactivity of the deactivated dihalide monomer and to maintain polymer solubility as the molecular weight increases. Common solvents for this process include sulfolane, diphenylsulfone, or a mixture of N-methyl-2-pyrrolidone (NMP) and toluene. The reaction is facilitated by the presence of a weak base, such as anhydrous potassium carbonate, which acts as a scavenger for the hydrogen halide byproduct.

The resulting polymers exhibit excellent thermal stability. For instance, some polyaryl ether ketones prepared through this method show minimal variation in inherent viscosity after being subjected to a temperature of 280°C for 24 hours under a nitrogen atmosphere, indicating their robust nature. google.com The process can be optimized to yield polymers with very low levels of residual materials and acidity, making them suitable for specialized applications like laser sintering. google.com

A typical polymerization procedure involves charging the reactor with this compound, an equimolar amount of an activated dihalide monomer (e.g., 4,4'-difluorobenzophenone), and a slight excess of potassium carbonate in a high-boiling solvent. The mixture is heated to a specific temperature profile to control the reaction rate and build molecular weight effectively. The final polymer is then isolated by precipitation in a non-solvent, followed by washing and drying.

Copolymerization Strategies and Their Impact on Polymer Structure

Copolymerization is a versatile strategy to modify the properties of polymers derived from this compound. By incorporating other monomers into the polymer backbone, properties such as solubility, processability, thermal characteristics, and mechanical performance can be precisely tuned.

Incorporation of Comonomers for Tunable Properties

The introduction of comonomers into the polymerization of this compound allows for the synthesis of copolymers with tailored properties. researchgate.net For example, to enhance solubility and processability, flexible ether linkages or bulky side groups can be incorporated. The use of comonomers with different functionalities can also impart specific properties like flame retardancy or photoactivity.

One approach involves the use of a third monomer during polymerization. For instance, copolymerizing this compound and hydroquinone (B1673460) with 4,4'-difluorobenzophenone (B49673) can alter the crystallinity and melting temperature of the resulting poly(ether ether ketone). researchgate.net The incorporation of methylhydroquinone (B43894) as a comonomer has been shown to decrease the crystallinity of the final polymer. researchgate.net

The table below illustrates the effect of incorporating different comonomers on the properties of polymers derived from this compound.

| Comonomer | Resulting Polymer Type | Effect on Properties |

| Hydroquinone | Poly(ether ether ketone) copolymer | Modifies crystallinity and melting temperature |

| Methylhydroquinone | Poly(ether ether ketone) copolymer | Decreases crystallinity |

| 3,4-Dinitrochlorobenzene (followed by reduction) | Polybenzimidazole precursor | Improves solubility and processability of PBI systems researchgate.net |

| Aromatic Dianhydrides (e.g., PMDA, BTDA) | Poly(ether ether ketone imide) | Tailorable thermal and mechanical properties researchgate.net |

Synthesis of Random, Block, and Graft Copolymers

The arrangement of monomer units within a copolymer significantly influences its properties. Random, block, and graft copolymers featuring this compound units can be synthesized to achieve specific performance characteristics.

Random Copolymers: These are synthesized by simultaneously polymerizing this compound with one or more other bisphenols or dihalides. The resulting polymer has a random distribution of monomer units along the chain. This approach is often used to disrupt the regularity of the polymer chain, leading to reduced crystallinity and enhanced solubility.

Block Copolymers: The synthesis of block copolymers involves the sequential polymerization of different monomers. nih.govharth-research-group.org This can be achieved through various controlled polymerization techniques. researchgate.net For example, a block of poly(ether ether ketone) derived from this compound can be linked to a block of a different polymer, such as a polysulfone or a more flexible aliphatic polymer. nih.govharth-research-group.orgrsc.org This can lead to materials with unique phase-separated morphologies and a combination of properties from the constituent blocks, such as thermoplastic elastomers. harth-research-group.org The synthesis can be complex, sometimes requiring coupling reactions between pre-formed polymer blocks. nih.gov

Graft Copolymers: In graft copolymers, chains of one type of polymer are attached as side chains to the main chain of another polymer. For polymers incorporating this compound, this can be achieved by first synthesizing a backbone with reactive sites and then "grafting" other polymer chains onto these sites. This method can be used to introduce properties like improved impact strength or compatibility with other materials.

Development of Novel Macromolecular Structures Incorporating this compound Units

Beyond linear polymers, the unique structure of this compound allows for its incorporation into more complex macromolecular architectures, such as multicyclic structures and network polymers.

Multicyclic Polyethers and Oligomers

The synthesis of multicyclic polyethers and oligomers from this compound represents an advanced area of polymer chemistry. These structures are of interest due to their unique topologies, which can lead to different physical and chemical properties compared to their linear counterparts. The synthesis of these cyclic materials is typically achieved under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

For example, the reaction of this compound with a dihalide monomer in the presence of a templating agent can promote the formation of cyclic oligomers. These cyclic structures can serve as building blocks for more complex materials or be studied for their host-guest chemistry.

Network Polymers and Cross-linked Polymeric Systems

This compound can be a key component in the formation of network polymers and cross-linked systems. These materials are characterized by a three-dimensional structure that provides high thermal stability, chemical resistance, and mechanical strength.

One method to create a network structure is to use a trifunctional or tetrafunctional comonomer along with this compound during polymerization. This leads to the formation of branch points and ultimately a cross-linked network. For example, 1,3,5-tris(4-hydroxyphenyl)benzene (B95932) can be used as a cross-linking agent. ossila.com

Another approach is to synthesize linear polymers from this compound that contain reactive pendant groups. These groups can then be reacted in a subsequent step to form cross-links between the polymer chains. This two-step process allows for the polymer to be processed in its linear, soluble form before being cured into its final, insoluble network structure.

Advanced Characterization and Structure Property Relationships of 1,4 Bis 3 Hydroxyphenoxy Benzene Based Polymers

Analytical Techniques for Polymer Structural Elucidation

A suite of powerful analytical techniques is indispensable for a comprehensive structural characterization of 1,4-Bis(3-hydroxyphenoxy)benzene-based polymers. These methods provide detailed information on the polymer's chemical composition, molecular weight, and architecture, which are critical determinants of its physical and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of this compound-based polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm the successful polymerization and to probe the fine details of the polymer chain.

In ¹H NMR spectra of these polymers, characteristic signals corresponding to the aromatic protons of the this compound monomer unit can be identified. The chemical shifts and splitting patterns of these peaks provide valuable information about the connectivity of the monomer units within the polymer chain. For instance, the integration of the proton signals can be used to verify the stoichiometry of the repeating units.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing insights into the carbon skeleton of the polymer. Each unique carbon atom in the repeating unit gives rise to a distinct signal, allowing for the unambiguous identification of the monomeric constituents and the verification of the polymer's backbone structure. The chemical shifts in ¹³C NMR are highly sensitive to the local chemical environment, making it a powerful tool for detecting subtle structural variations, such as regio-isomerism or branching, that may arise during polymerization.

| Technique | Information Obtained | Typical Chemical Shift Ranges (ppm) |

| ¹H NMR | Proton environment, connectivity, and stoichiometry | Aromatic protons: 6.5-8.5 |

| ¹³C NMR | Carbon skeleton, monomer identification, and structural variations | Aromatic carbons: 110-160 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound-based polymers. researchgate.net By analyzing the absorption of infrared radiation at specific wavenumbers, FTIR provides a molecular fingerprint of the polymer, confirming the presence of key chemical bonds and the successful incorporation of the monomer into the polymer chain. researchgate.netresearchgate.net

The FTIR spectrum of a this compound-based polymer will exhibit characteristic absorption bands corresponding to the various functional groups within its structure. For example, the presence of ether linkages (C-O-C) is a key feature of these polymers, and their characteristic stretching vibrations can be observed in the spectrum. Aromatic C-H and C=C stretching vibrations will also be prominent, confirming the presence of the benzene (B151609) rings from the monomer. If the polymerization involves the reaction of the hydroxyl groups, the disappearance or significant reduction of the broad O-H stretching band would indicate a high degree of polymerization.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C (aromatic) | Stretching | 1400-1600 |

| C-O-C (ether) | Stretching | 1000-1300 |

| C-H (aromatic) | Out-of-plane bending | 650-900 |

Mass Spectrometry (e.g., MALDI-TOF, FAB-MS) for Molecular Weight Distribution and Architecture

Mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Fast Atom Bombardment Mass Spectrometry (FAB-MS), are powerful tools for determining the molecular weight distribution and architecture of polymers. nih.gov Unlike methods that provide only average molecular weights, mass spectrometry can reveal the mass of individual polymer chains, offering a more detailed picture of the polymer sample. waters.comuvic.ca

MALDI-TOF MS is particularly well-suited for the analysis of synthetic polymers. nih.govwaters.com It can provide information on the absolute molecular weight of oligomers, the mass of the repeating units, and the structure of the end-groups. waters.com However, its effectiveness can be limited for polymers with high molecular weights or broad polydispersity (Mw/Mn > 1.2). waters.comuvic.ca In some cases, on-plate alkaline degradation can be employed as a pretreatment to break down high molecular weight polyesters into smaller oligomers suitable for high-resolution analysis. nih.gov

Collision-Induced Dissociation (CID) experiments coupled with TOF/TOF mass spectrometry can provide further insights into the fragmentation pathways of the polymer chains, helping to confirm their chemical structure and identify any side products or end-group modifications that may have occurred during synthesis. nih.gov

| Technique | Information Provided | Advantages | Limitations |

| MALDI-TOF MS | Absolute molecular weights of oligomers, repeating unit mass, end-group analysis. waters.com | High accuracy for narrowly distributed polymers. waters.com | Less effective for polymers with high molecular weight and broad polydispersity. waters.comuvic.ca |

| FAB-MS | Molecular weight information for less volatile and thermally labile polymers. | Soft ionization technique. | Generally provides lower mass resolution than MALDI-TOF. |

| MALDI-TOF/TOF CID | Fragmentation pathways, structural confirmation, identification of side products. nih.gov | Detailed structural information. nih.gov | Requires specialized instrumentation. |

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution and polydispersity of polymers. wikipedia.orgunt.eduyoutube.com This method separates polymer molecules based on their hydrodynamic volume in solution. youtube.com Larger molecules elute from the chromatography column first, followed by smaller molecules that can permeate more of the porous packing material. unt.edu

GPC provides several key parameters for characterizing a polymer sample, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). youtube.comresearchgate.net The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all polymer chains have the same length. For synthetic polymers, the PDI is always greater than 1.

The choice of solvent and the use of appropriate calibration standards are crucial for obtaining accurate molecular weight data from GPC. youtube.com The technique is invaluable for monitoring the progress of polymerization reactions and for quality control of the final polymer product. youtube.com

| Parameter | Description | Significance |

| Number-Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. youtube.com | Relates to properties like colligative properties. |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is biased towards heavier molecules. | Relates to properties like melt viscosity and toughness. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). researchgate.net | Indicates the breadth of the molecular weight distribution. |

Investigation of Polymer Morphology and Supramolecular Organization

The bulk properties of this compound-based polymers are not solely determined by their molecular structure but are also profoundly influenced by their higher-order organization, known as morphology. The arrangement of polymer chains in the solid state, whether ordered into crystalline domains or disordered in an amorphous state, dictates properties such as mechanical strength, thermal stability, and solvent resistance.

X-ray Diffraction (XRD) for Crystalline and Amorphous Domains

X-ray Diffraction (XRD) is a primary technique for probing the solid-state morphology of polymers, allowing for the differentiation and characterization of crystalline and amorphous regions. researchgate.net When a beam of X-rays is directed at a polymer sample, the ordered, repeating atomic arrangements within crystalline domains will diffract the X-rays in a predictable pattern, producing sharp peaks at specific angles. In contrast, the disordered nature of amorphous regions results in a broad, diffuse scattering halo.

The XRD pattern of a semi-crystalline this compound-based polymer will therefore exhibit a combination of sharp Bragg reflections superimposed on a broad amorphous background. The positions and intensities of the diffraction peaks can be used to determine the crystal structure and the size of the crystalline domains. The relative areas of the crystalline peaks and the amorphous halo can be used to estimate the degree of crystallinity of the polymer, a critical parameter that influences many of its physical properties. For instance, some polyetherimides derived from ether-containing dianhydrides and diamines like 1,3-bis(4-aminophenoxy)benzene (B160649) have been found to be crystalline. nasa.gov

| Feature in XRD Pattern | Interpretation | Information Gained |

| Sharp Peaks | Constructive interference from ordered, crystalline regions. | Crystal structure, inter-chain spacing, crystallite size. |

| Broad Halo | Diffuse scattering from disordered, amorphous regions. | Presence and extent of amorphous content. |

| Relative Peak Areas | Ratio of crystalline to amorphous scattering. | Degree of crystallinity. |

Microscopic Techniques for Morphological Characterization

Microscopic techniques are indispensable for visualizing the supramolecular architecture of polymers, which governs many of their physical and mechanical properties. Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) provide complementary information on the surface and bulk morphology of this compound-based polymers.

Atomic Force Microscopy (AFM) has become a preferred method for characterizing polymer surfaces with nanoscale resolution without requiring complex sample preparation. bruker.com It can provide three-dimensional topographical images, allowing for the direct measurement of surface features and roughness. afmworkshop.com For polymers derived from this compound, AFM is particularly useful for probing phase separation in blends or copolymers, identifying the distribution of crystalline and amorphous regions, and visualizing the arrangement of polymer chains, fibrils, and lamellae. bruker.comafmworkshop.com Advanced AFM modes, such as TappingMode™ phase imaging, can map variations in surface properties like adhesion and elasticity, providing qualitative compositional maps. afmworkshop.comnih.gov For instance, in poly(aryl ether ketone) (PAEK) systems, which are structurally related, AFM can distinguish between different phases in blends and visualize nanodomains. bruker.comnih.gov

Scanning Electron Microscopy (SEM) is used to study the surface topography and morphology of polymer films and composites. While SEM generally offers lower resolution than AFM, it provides a larger field of view, which is useful for examining features like spherulites, filler dispersion in composites, and fracture surfaces. For this compound-based polymers, SEM analysis of fracture surfaces can reveal information about the failure mechanism, such as whether it is brittle or ductile. In related PAEK composites, SEM has been used to observe the uniform dispersion of fillers like boron nitride and aluminum nitride. acs.org

Transmission Electron Microscopy (TEM) offers the highest resolution for imaging the internal structure of polymers. By examining ultrathin sections of the material, TEM can reveal details about the crystalline structure, including the arrangement of lamellae and the presence of defects. In semi-crystalline polymers analogous to those derived from this compound, such as PEEK, TEM has been instrumental in studying the lamellar morphology within spherulites. kpi.ua The high-resolution capabilities of TEM can also be used to visualize the phase-separated domains in block copolymers at the nanoscale.

Quantitative Structure-Property Relationship (QSPR) Studies in this compound-Derived Polymers

QSPR models are mathematical relationships that correlate the structural or physicochemical properties of molecules with a specific macroscopic property. researchgate.netresearchgate.net This computational approach offers a cost-effective and efficient alternative to the trial-and-error synthesis and testing of new polymers. bohrium.com For polymers derived from this compound, QSPR can be a powerful tool for predicting key performance indicators like glass transition temperature (Tg), mechanical strength, and thermal stability based on the monomer's molecular descriptors.

The general workflow for developing a QSPR model involves several steps: curating a dataset of polymers with known properties, calculating a wide range of molecular descriptors for the monomer or repeating unit, selecting the most relevant descriptors using statistical methods, and then building and validating a predictive model. conicet.gov.ar

Computational Chemistry and Molecular Modeling Approaches (e.g., DFT, Molecular Dynamics)

Computational chemistry provides fundamental insights into the structure and behavior of polymers at the atomic and molecular levels. Density Functional Theory (DFT) and Molecular Dynamics (MD) are two powerful techniques used to understand and predict the properties of this compound-based polymers.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It can be employed to calculate various properties of the this compound monomer and its oligomers, such as optimized geometry, bond energies, and reactivity. For instance, DFT studies on related ether linkages, like those in lignin (B12514952) models, have been used to calculate bond dissociation enthalpies (BDEs), revealing the relative strengths of different bonds and predicting the likely points of cleavage during thermal degradation. rsc.orgmdpi.com A DFT study on the 4-O-5 ether linkage, which is structurally similar to the phenoxy-benzene linkage, found it to be a strong bond, with cleavage being less favored compared to other ether linkages like β-O-4. rsc.org Such calculations can help to understand the inherent thermal stability conferred by the this compound moiety. DFT can also be used to study radical formation, which is relevant for understanding crosslinking mechanisms in related photosensitive poly(aryl ether ketone)s. researchgate.net

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing a link between atomic-level interactions and macroscopic properties. For polymers, MD simulations can be used to predict properties such as density, glass transition temperature (Tg), and mechanical moduli. biam.ac.cnresearchgate.net By simulating the polymer melt and subsequent cooling, the volume-temperature curve can be generated, and the Tg can be identified as the temperature at which the slope changes. researchgate.net For example, MD simulations have been successfully used to predict the Tg and density of poly(ether ether ketone) (PEEK), a structurally related high-performance polymer. mdpi.comresearchgate.netmdpi.com These simulations can also elucidate the relationship between chain conformation, free volume, and mechanical response under tensile strain, explaining how factors like temperature and strain rate affect properties like elastic modulus and yield strength. biam.ac.cn

Theoretical Prediction of Polymer Characteristics Based on Monomer Structure

Building on computational approaches, various theoretical models aim to predict polymer properties directly from the chemical structure of the monomer. These methods are often based on machine learning algorithms and can be significantly faster than full-scale MD simulations.

The prediction of the glass transition temperature (Tg) has been a major focus of these efforts. rsc.orgarxiv.orgnih.govmedium.commdpi.com One common approach involves using artificial neural networks (ANNs) or other machine learning models trained on large datasets of polymers with known Tg values. rsc.orgnih.gov The input to these models consists of numerical descriptors derived from the monomer's structure, often represented as a SMILES (Simplified Molecular-Input Line-Entry System) string. medium.com These models have shown considerable success, with some achieving a root mean square (rms) error as low as 22 K for diverse polymer sets. nih.gov

Interdependence of this compound Moiety and Polymer Performance Attributes

The chemical structure of the this compound monomer plays a defining role in the ultimate performance of the polymers derived from it. The combination of rigid phenyl rings and flexible ether linkages creates a unique balance that significantly influences thermal stability, thermomechanical behavior, and mechanical properties.

Influence on Thermal Stability and Thermomechanical Behavior

The incorporation of the this compound moiety generally imparts excellent thermal stability to polymers. The aromatic rings are inherently stable, and the ether linkages, particularly aryl-ether bonds, are also resistant to thermal cleavage. rsc.org

In polyimides, a class of high-performance polymers, the choice of monomer can significantly impact thermal properties. For example, semicrystalline polyimides synthesized using 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA), which contains a similar hydroquinone-bis(phenoxy) core, exhibit excellent thermal stability with 5% weight loss temperatures (T5%) exceeding 520°C in both air and nitrogen. The flexible ether linkages in the HQDPA monomer improve molecular chain mobility, which can facilitate melt processing.

The structure of the diamine component also has a profound effect. As shown in the table below for polyimides based on the HQDPA dianhydride, varying the diamine from 1,3-bis(4-aminophenoxy)benzene (TPER) to the more linear 1,4-bis(4-aminophenoxy)benzene (B1581417) (TPEQ) increases both the glass transition temperature (Tg) and the melting temperature (Tm). This is attributed to the increased rigidity and more efficient chain packing of the para-linked TPEQ isomer compared to the meta-linked TPER.

Table 1: Thermal Properties of Semicrystalline Polyimides Based on HQDPA Dianhydride

| Polymer ID | Diamine | Tg (°C) | Tm (°C) | T5% in N2 (°C) | T5% in Air (°C) |

| PI-1 | TPER | 190 | 331, 350 | 541 | 536 |

| PI-2 | TPEQ | 214 | 388 | 553 | 547 |

| PI-3 | 4,4'-ODA | 237 | - | 548 | 544 |

| PI-4 | BAPB | 231 | - | 525 | 522 |

| Data sourced from a study on semicrystalline polyimides. rsc.org |

Effect on Mechanical Strength and Toughness

The mechanical properties of polymers derived from this compound are a direct consequence of the interplay between the rigid aromatic groups and the flexible ether linkages. The rigid units contribute to high strength and modulus, while the ether bonds impart a degree of toughness and ductility by allowing for chain mobility and rotation.

This balance is evident in high-performance polymers like polyimides and poly(aryl ether ketone)s. For example, the semicrystalline polyimides based on HQDPA, discussed previously, exhibit excellent mechanical properties. The films are flexible and tough, with high tensile strengths and moduli. The specific values are influenced by the diamine structure, which affects the crystallinity and morphology of the polymer.

Table 2: Mechanical Properties of Semicrystalline Polyimide Films Based on HQDPA Dianhydride

| Polymer ID | Diamine | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| PI-1 | TPER | 2.0 | 85 | 18 |

| PI-2 | TPEQ | 3.0 | 105 | 8 |

| PI-3 | 4,4'-ODA | 3.3 | 102 | 5 |

| PI-4 | BAPB | 2.6 | 98 | 6 |

| Data sourced from a study on semicrystalline polyimides. arxiv.org |

As seen in the table, the more rigid and linear polymer derived from TPEQ (PI-2) shows a higher tensile modulus and strength but lower elongation at break compared to the more flexible polymer from TPER (PI-1). This demonstrates the classic trade-off between stiffness/strength and toughness, which can be tuned by the isomeric structure of the phenoxy-based monomers. The meta-linkage in a monomer like this compound is expected to enhance flexibility and toughness compared to a purely para-linked analogue. This is because the non-linear structure hinders close chain packing and crystallization, leading to a more amorphous morphology that can dissipate energy more effectively under stress. core.ac.uk

Impact on Optical Transparency and Birefringence

The incorporation of this compound or its derivatives into polymer backbones, particularly in polyimides, has a notable effect on their optical properties. The structure of the monomer, featuring flexible ether linkages and a non-coplanar arrangement of phenyl rings, is key to achieving high optical transparency and low birefringence.

The introduction of such flexible, kinked structures disrupts the extensive charge transfer complex (CTC) formation that is common in aromatic polyimides. These CTCs are often responsible for color and reduced transparency in the visible light spectrum. By interrupting the coplanarity and electronic conjugation between polymer chains, the intensity of these charge transfer interactions is diminished. This leads to polymers with lighter color and significantly improved transparency. For instance, polyimides synthesized with monomers designed to create a less linear and more contorted backbone exhibit wider absorption bands and reduced optical transmittance, leading to heightened opaqueness where desired, or enhanced clarity when CTC formation is minimized. mdpi.com

Birefringence, the difference in the refractive index of a material for light polarized in different directions, is a critical property for optical applications. In polymers, it often arises from the preferential alignment of polymer chains during processing, such as film casting or fiber spinning. The non-linear, three-dimensional structure imparted by the this compound moiety helps to reduce the anisotropy of the polymer chains. This inherent structural irregularity makes it more difficult for the chains to pack into a highly ordered, anisotropic arrangement, thereby lowering the intrinsic and orientation birefringence of the resulting films. Theoretical studies using density functional theory (DFT) can explore the electronic nature and frontier molecular orbitals of these polymers, providing insights into their light absorption characteristics and confirming how structural modifications at the molecular level influence bulk optical properties. mdpi.com

Permeability and Selectivity in Gas Separation Applications

In the field of membrane-based gas separation, the chemical structure of the polymer is paramount in determining its permeability and selectivity for different gases. Polymers incorporating this compound and its analogs are of interest due to the potential to tune the fractional free volume (FFV) and the intermolecular interactions that govern gas transport.

The flexible ether linkages in the monomer can increase the segmental motion of the polymer chains, which tends to enhance gas permeability. However, the bulky aromatic groups also contribute to maintaining a certain level of rigidity and creating the specific microporous environment necessary for selective gas transport. The balance between these factors is crucial. Aromatic polyimides are recognized as promising materials for gas separation due to their high separation properties. researchgate.net The introduction of hydroxyl groups (-OH) can further enhance performance by providing favorable interactions with specific gas molecules like CO2. researchgate.net

Research on related polyimide membrane systems demonstrates the structure-performance relationship. For example, modifying polyimides can significantly alter their gas transport properties. While some modifications can lead to a decrease in permeability due to the creation of more tortuous diffusion pathways mdpi.com, others, like the strategic placement of functional groups, can enhance both permeability and selectivity. Studies on mixed-matrix membranes (MMMs), where filler particles are dispersed in a polymer matrix, show that the properties of the base polymer are critical. For instance, the addition of porous polymer networks can increase permeability with only minor decreases in selectivity for gas pairs like H₂/CH₄ and H₂/N₂. nih.gov

The performance of these membranes is typically evaluated by measuring the permeability coefficients for various gases and calculating the ideal selectivity (the ratio of permeabilities).

Table 1: Gas Separation Performance of a Polyimide Membrane Data derived from studies on related polyimide systems to illustrate typical performance metrics.

| Gas Pair | Permeability (P) of Faster Gas (Barrer) | Ideal Selectivity (α) |

| He/CH₄ | Data not available | 2814.88 researchgate.net |

| H₂/CH₄ | Data not available | 1652.38 researchgate.net |

| CO₂/CH₄ | Data not available | 216.63 researchgate.net |

| H₂/N₂ | Data not available | 191.58 researchgate.net |

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Contribution to Liquid Crystalline Behavior and Mesophase Formation

The molecular geometry of this compound, which combines rigid aromatic units with flexible ether linkages, makes it a valuable component in the design of thermotropic liquid crystalline polymers (LCPs). Liquid crystallinity arises from the formation of ordered, anisotropic phases (mesophases) between the crystalline solid state and the isotropic liquid state.

The rigid phenyl rings of the monomer act as mesogenic units, which are the fundamental building blocks that promote anisotropic ordering. The non-linear, bent structure resulting from the meta-substituted central phenoxy ring, combined with the ether linkages, provides the necessary combination of rigidity and flexibility. This flexibility allows for molecular motion and the formation of liquid crystalline phases at accessible temperatures before thermal decomposition.

Research Directions and Emerging Applications of 1,4 Bis 3 Hydroxyphenoxy Benzene Based Advanced Materials

Future Directions in the Design and Synthesis of Novel Polymer Structures

The design and synthesis of new polymers from 1,4-Bis(3-hydroxyphenoxy)benzene are geared towards creating materials with precisely controlled properties. The inherent flexibility of the ether linkages in the monomer backbone is a key feature that researchers are leveraging to enhance the processability of high-performance polymers, which are often intractable.

The synthesis of polyimides from 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) with various diamines is a prime example of how polymer functionality can be tailored. By carefully selecting the diamine comonomer, researchers can fine-tune the thermal and mechanical properties of the resulting polyimides to meet the demands of specific applications.

A study on semicrystalline polyimides based on HQDPA demonstrated that the choice of diamine significantly influences the polymer's glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. mdpi.comresearchgate.net For instance, polyimides synthesized with flexible diamines like 1,3-bis(4-aminophenoxy)benzene (B160649) (TPER) exhibit lower Tg and Tm values, leading to better melt processability. mdpi.comresearchgate.net In contrast, more rigid diamines would be expected to yield polymers with higher thermal stability, albeit with potentially reduced processability.

The ability to control the molecular weight and end-cap the polymer chains, for example with phthalic anhydride, further allows for the optimization of properties such as melt viscosity and mechanical strength. mdpi.comresearchgate.net This level of control is crucial for developing materials for applications that require a balance of high performance and ease of manufacturing.

Polymers based on this compound are well-suited for applications in extreme environments due to their exceptional thermal stability. Polyimides derived from HQDPA have shown excellent thermo-oxidative stability, with a 5% weight loss temperature exceeding 500 °C in both air and nitrogen atmospheres. mdpi.comresearchgate.net This high level of thermal resistance makes them attractive for use in aerospace components, where materials are subjected to extreme temperatures and oxidative conditions.

The mechanical properties of these polyimides are also a key factor in their suitability for demanding applications. Research has shown that semicrystalline polyimides based on HQDPA exhibit high tensile moduli (2.0–3.3 GPa) and tensile strengths (85–105 MPa), which are critical for structural components in aerospace and electronics. mdpi.comresearchgate.net The combination of high thermal stability and robust mechanical properties makes these materials promising for applications such as engine components, thermal insulation, and substrates for flexible electronics that must operate in harsh conditions.

| Property | PI-1 (HQDPA/TPER) | PI-2 (HQDPA/TPEQ) | PI-3 (HQDPA/4,4'-ODA) | PI-4 (HQDPA/BAPB) |

| Glass Transition Temperature (Tg) | 190 °C | 214 °C | 225 °C | 238 °C |

| Melting Temperature (Tm) | 331 °C, 350 °C | 388 °C | - | - |

| 5% Weight Loss Temperature (Td5 in N2) | 525 °C | 541 °C | 553 °C | 548 °C |

| 5% Weight Loss Temperature (Td5 in Air) | 522 °C | 536 °C | 547 °C | 540 °C |

| Tensile Modulus | 2.0 GPa | 2.5 GPa | 3.3 GPa | 2.8 GPa |

| Tensile Strength | 85 MPa | 98 MPa | 105 MPa | 101 MPa |

| Elongation at Break | 18% | 8% | 5% | 6% |

This table presents the thermal and mechanical properties of polyimides synthesized from 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and various diamines. Data sourced from mdpi.comresearchgate.net.

Integration into Advanced Functional Material Systems

The integration of this compound-based polymers into more complex material systems is a key area of ongoing research. By combining these polymers with other materials, it is possible to create composites, blends, and devices with enhanced and novel functionalities.

While specific research on composites and blends of polymers derived from this compound is not extensively documented, the general field of polyimide composites is well-established. For instance, the incorporation of reinforcing fillers like carbon nanotubes has been shown to act as a nucleating agent in related polyimide systems, influencing their crystallinity and mechanical properties. mdpi.com It is anticipated that similar strategies could be applied to HQDPA-based polyimides to develop advanced composites with tailored mechanical, thermal, and electrical properties for demanding applications. The creation of polymer blends, where these polyimides are mixed with other polymers, could also offer a route to materials with a balanced property profile, though this remains an area for future exploration.

Polyimides are a significant class of materials for membrane-based gas separation due to their excellent thermal and chemical stability, as well as their tunable gas transport properties. nih.govmdpi.comnih.gov The performance of these membranes is highly dependent on the chemical structure of the polymer. While specific gas separation data for membranes made from HQDPA-based polyimides is limited, research on related structures provides insights into their potential. For example, polyimides containing crown ether units, which can be synthesized using HQDPA, have been investigated for their gas separation capabilities. rsc.org The incorporation of such specific functionalities into the polymer backbone can enhance the selectivity for certain gases, such as CO2. nih.gov The flexible ether linkages in HQDPA could also contribute to favorable gas transport properties. However, detailed studies on the permeability and selectivity of various gases in membranes fabricated from polymers of this compound are needed to fully assess their potential in this area.

Sustainable and Green Chemistry Approaches for this compound and its Polymers

The synthesis of high-performance polymers derived from this compound, such as poly(aryl ether ketone)s (PAEKs), traditionally involves high temperatures and polar aprotic solvents, which raises environmental and cost concerns. Consequently, significant research efforts are directed towards developing more sustainable and green chemistry-based synthetic routes.

A primary focus of green chemistry is the reduction or elimination of hazardous solvents. For PAEKs, melt-mixing has emerged as an environmentally friendly industrial process that circumvents the need for solvents altogether. mdpi.com This method involves mechanically processing the polymer components in a molten state using internal mixers or double-screw extruders. mdpi.com While this approach is beneficial, parameters like residence time and melt temperature must be carefully controlled to prevent thermal degradation of the polymer components. mdpi.com

Another avenue of research is the development of novel catalytic systems that are more efficient and environmentally benign. For instance, boric acid has been demonstrated as an effective and reusable catalyst for certain organic reactions, offering advantages like high yields and short reaction times. researchgate.net While not directly applied to this compound synthesis in the provided literature, the principle of using green catalysts is a key strategy. The synthesis of related polyether ketones has been achieved via nucleophilic substitution reactions, often using catalysts like potassium carbonate in solvents such as diphenylsulfone. researchgate.net The exploration of solvent-free or water-based reaction systems, potentially with phase transfer catalysts, represents a significant step forward in green synthesis. google.com

The quest for sustainability also extends to the feedstock. A major advancement would be the derivation of monomers like this compound from renewable, bio-based sources instead of petroleum. Research into upconverting natural polymers, such as poly(3-hydroxybutyrate) (P3HB) produced by microbes, into high-performance materials is a promising direction. eurekalert.org This approach aligns with the principles of a circular materials economy, where products are designed to be bio-based and recyclable. eurekalert.org Although direct synthesis of this compound from P3HB is not established, this research highlights the trend towards utilizing natural polymers as starting points for advanced materials. eurekalert.org

The table below compares a traditional polymerization method with a greener, solvent-free alternative.

| Parameter | Traditional Solution Polymerization | Green Melt-Mixing |

|---|---|---|

| Solvent | Diphenylsulfone, NMP, DMAc | None (solvent-free process) |

| Process | Nucleophilic polycondensation in solution | Mechanical processing of molten polymers |

| Environmental Impact | Use of high-boiling, potentially hazardous solvents requiring recovery and disposal | Eliminates solvent use, reducing environmental burden and process complexity |

| Key Considerations | Requires high temperatures; solvent recovery is necessary | Careful control of temperature and residence time needed to prevent degradation |

Prospective Outlook in Polymer Science and Materials Engineering

The unique chemical structure of this compound, featuring flexible ether linkages, imparts favorable properties to the polymers derived from it, such as enhanced processability and specific thermal characteristics. This positions these materials for significant future developments in polymer science and materials engineering.

The primary application for monomers like this compound is in the synthesis of high-performance thermoplastics, particularly the poly(aryl ether ketone) (PAEK) family. researchgate.net These polymers are known for their exceptional thermal stability, chemical resistance, and robust mechanical properties, which allow them to replace metals in demanding applications. mdpi.comresearchgate.net The future outlook for these materials is heavily focused on creating new multifunctional materials for sectors like aerospace, electronics, and medical devices. mdpi.com

One key area of future development is the creation of polymer blends and composites. Blending PAEKs with other thermostable polymers is a strategic approach to engineer materials with novel and affordable properties. mdpi.com Furthermore, incorporating reinforcements like carbon fibers can significantly enhance the stiffness and operational temperature of PAEK-based components. researchgate.net

Emerging applications for these advanced polymers include:

Aerospace and Defense: The exceptional thermal stability (stable up to ~240°C for PEEK) and resistance to harsh environments make these materials ideal for aircraft and spacecraft components. researchgate.netresearchgate.net Polyetherketoneketone (PEKK), for instance, is certified for space applications due to its ability to withstand extreme temperature cycles, vacuum, and radiation. researchgate.net

Advanced Membranes: The inherent properties of polymers derived from phenoxy-based monomers can be tailored for use in thin films for gas separation or filtration membranes. mdpi.comnih.gov By modifying the polymer backbone, for example by creating aramid copolymers with flexible ether linkages, materials with enhanced processability for thin-film fabrication can be achieved. mdpi.comnih.gov

Electronics: As the demand for high-performance electronics continues to grow, so does the need for materials with excellent insulating properties and thermal stability. PAEKs and related polymers are being explored for applications in embedded electronics and as functional coatings. mdpi.comnih.gov

Medical Devices: The biocompatibility and high strength of certain PAEKs make them suitable for medical implants and prostheses, representing a significant area of growth. mdpi.com

The table below outlines the prospective applications and the key properties that make this compound-based polymers suitable for them.

| Prospective Application Area | Key Polymer Property | Rationale for Use |

|---|---|---|

| Aerospace Components | High thermal stability, radiation resistance, high strength-to-weight ratio | Can replace heavier metals and withstand extreme environmental conditions of space and flight. mdpi.comresearchgate.net |

| Thin Films and Membranes | Enhanced solution processability, chemical resistance | Flexible ether linkages in the polymer backbone allow for fabrication of ultra-thin films for insulation, separation, or functional coatings. mdpi.comnih.gov |

| Embedded Electronics | High dielectric strength, thermal stability | Provides reliable electrical insulation and can withstand heat generated by electronic components. mdpi.com |

| Medical Implants | Biocompatibility, high mechanical strength, chemical inertness | Offers a durable, non-reactive alternative for load-bearing implants and prostheses. mdpi.com |

Future research will likely focus on molecular-level design and the synthesis of novel copolymers to fine-tune properties like glass transition temperature, melting point, and crystallinity for highly specific applications. mdpi.com The continued development of these advanced materials promises to push the boundaries of what is possible in modern engineering.

常见问题

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural conformation of 1,4-Bis(3-hydroxyphenoxy)benzene?

- Methodological Answer :

- Gas Chromatography (GC) : Use GC with flame ionization detection to assess purity (>96.0% as per synthetic standards) .

- NMR Spectroscopy : Employ - and -NMR to confirm the phenolic proton environment and aromatic backbone structure. Compare chemical shifts with computational predictions (e.g., B3LYP/6-31G) for validation .

- X-ray Crystallography : For crystalline samples, refine structures using SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .

Q. How can computational methods like Hartree-Fock (HF) or Density Functional Theory (DFT) guide the interpretation of this compound’s electronic properties?

- Methodological Answer :

- Basis Set Selection : Use polarized basis sets (e.g., 6-31G*) to balance accuracy and computational cost. The 6-31G basis set reliably predicts dipole moments and polarizabilities for organic molecules .

- DFT Functionals : Apply hybrid functionals (e.g., B3LYP) to estimate frontier molecular orbitals (HOMO-LUMO gaps) and electron density distribution. Compare results with MP2 calculations to assess electron correlation effects .

Advanced Research Questions

Q. What experimental and computational strategies are effective for evaluating the metal ion chelation potential of this compound?

- Methodological Answer :

- Spectroscopic Titration : Monitor UV-Vis or fluorescence spectral shifts upon incremental addition of metal ions (e.g., Cu, Fe) to identify binding stoichiometry and stability constants .

- Computational Modeling : Optimize metal-ligand geometries at the MP2/6-31G level to predict binding sites (e.g., hydroxyl oxygen lone pairs) and compare with experimental data .

Q. How do electron correlation effects (e.g., MP2 vs. HF) influence the nonlinear optical (NLO) properties of this compound?

- Methodological Answer :

- Hyperpolarizability Calculations : Compute first () and second () hyperpolarizabilities using finite-field methods. MP2/6-31G accounts for ~80% of electron correlation effects, significantly improving accuracy over HF (e.g., values increase by 30–50% at MP2) .

- Anisotropy Analysis : Use tensor components (, ) to quantify directional polarizability, critical for designing NLO materials .

Q. What mechanistic insights can be gained from photochemical degradation studies of this compound under UV irradiation?

- Methodological Answer :

- Steady-State Photolysis : Irradiate samples at 254 nm in acetonitrile. Use HPLC-MS to identify degradation products (e.g., hydroxylated derivatives or Fries rearrangement intermediates) .

- Radical Trapping : Add O or spin traps (e.g., TEMPO) to elucidate reactive pathways (e.g., sulfonyl radical formation) .

Q. How can molecular dynamics (MD) simulations enhance the understanding of this compound’s solvent interactions and aggregation behavior?

- Methodological Answer :

- Solvent Modeling : Simulate solvation in polar aprotic solvents (e.g., DMSO) using OPLS-AA force fields to predict solubility and self-assembly trends.

- Free Energy Calculations : Apply umbrella sampling to estimate aggregation free energies, correlating with experimental dynamic light scattering (DLS) data .

Key Notes

- Avoid commercial sources (e.g., ) per reliability guidelines.

- For crystallography, prioritize SHELX programs due to their robustness in small-molecule refinement .

- Experimental validation of computational predictions (e.g., MP2 vs. DFT) is critical for resolving discrepancies in electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。